N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(propan-2-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-12(2)20-18(23)17(22)19-11-15-6-5-9-21(15)26(24,25)16-10-13(3)7-8-14(16)4/h7-8,10,12,15H,5-6,9,11H2,1-4H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOIPRCQAALNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(propan-2-yl)ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine intermediate. The key steps include:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Sulfonylation: The pyrrolidine intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Oxalamide Formation: The final step involves the reaction of the sulfonylated pyrrolidine with isopropyl oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved sulfonyl derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(propan-2-yl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity, while the oxalamide moiety contributes to its stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with N-cycloheptyl-N′-({1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide (CAS: 896288-35-0), which replaces the isopropyl group with a cycloheptyl moiety . This substitution alters lipophilicity and steric bulk, impacting pharmacokinetic properties such as membrane permeability and metabolic stability.
Key Differences and Implications
| Parameter | N'-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(propan-2-yl)ethanediamide | N-Cycloheptyl Analog (CAS: 896288-35-0) |
|---|---|---|
| Substituent on Ethanediamide | Isopropyl (branched C3 alkyl) | Cycloheptyl (C7 cyclic alkyl) |
| Molecular Weight | ~449.5 g/mol (calculated) | ~503.6 g/mol (calculated) |
| Lipophilicity (logP) | Predicted lower logP due to smaller alkyl group | Higher logP due to bulky cycloheptyl |
| Synthetic Accessibility | Likely more straightforward due to isopropyl’s commercial availability | Challenging due to cycloheptyl synthesis |
Research Findings and Data Analysis
Structural Insights from Crystallography
The sulfonyl group’s electron-withdrawing nature may influence electron density maps, aiding in precise atomic positioning.
Pharmacological Potential
Though direct bioactivity data for this compound is absent in the evidence, structurally similar sulfonamides exhibit:
- Kinase Inhibition : Sulfonylated pyrrolidines often target ATP-binding pockets .
Biological Activity
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(propan-2-yl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a pyrrolidine ring and a sulfonyl group, suggests interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 345.46 g/mol. The presence of the sulfonyl group enhances its binding affinity to proteins and enzymes, potentially influencing their activity. The pyrrolidine ring contributes to the compound's stability and solubility in biological environments.
This compound likely interacts with specific enzymes or receptors within biological systems. The sulfonamide moiety may facilitate binding to active sites of target proteins, leading to inhibition or modulation of their functions. This interaction can result in various biological effects, including anti-inflammatory and anticancer activities.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antiviral Activity : Preliminary data suggest that derivatives of sulfonamide compounds exhibit antiviral properties, particularly against HIV-1. For instance, structure-activity relationship (SAR) studies on similar compounds indicate that modifications can significantly enhance potency against viral targets .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The structural features allow it to fit into enzyme active sites effectively, potentially blocking substrate access and altering metabolic processes.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on HIV Inhibitors : A study investigated a series of benzenesulfonamide derivatives for their efficacy against HIV-1. Compounds were screened for antiviral activity using TZM-bl cells, revealing that certain modifications led to significantly improved efficacy compared to standard treatments .
- Enzyme Interaction Studies : Research focusing on sulfonamide compounds demonstrated their ability to inhibit specific enzymes related to cancer progression. The binding affinity was evaluated through kinetic assays, indicating that structural variations could enhance or reduce inhibitory effects.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(propan-2-yl)ethanediamide, and how can yield and purity be optimized?
- Answer : Synthesis involves sulfonylation of the pyrrolidine ring, followed by coupling with the ethanediamide moiety. Key challenges include regioselectivity during sulfonylation and avoiding side reactions during amidation.
- Methodological Recommendations :
- Use N,N'-dicyclohexylcarbodiimide (DCC) or HOBt as coupling agents to improve amidation efficiency .
- Optimize reaction temperature (e.g., 0–5°C for sulfonylation to prevent over-sulfonation) and employ inert atmospheres (argon/nitrogen) to stabilize reactive intermediates .
- Monitor purity via HPLC with a C18 column and acetonitrile/water gradient (70:30 v/v) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer : Multi-modal spectroscopic and computational validation is essential.
- Methodological Recommendations :
- NMR : Analyze ¹H/¹³C NMR peaks for sulfonyl (δ ~3.1–3.3 ppm) and amide (δ ~7.8–8.2 ppm) protons .
- Mass Spectrometry : Confirm molecular ion peaks (m/z ~430–450 Da) via high-resolution ESI-MS .
- X-ray Crystallography : Resolve bond angles and torsional strain in the pyrrolidine-sulfonyl junction (if crystalline) .
Q. What preliminary biological assays are suitable for evaluating its enzyme inhibition potential?
- Answer : Screen against target enzymes (e.g., proteases, kinases) using fluorescence-based or colorimetric assays.
- Methodological Recommendations :
- Kinase Inhibition : Use ATP-Glo™ assays with recombinant enzymes (e.g., MAPK or PKA) at 10 µM compound concentration .
- Protease Activity : Employ FRET substrates (e.g., Dabcyl-FRET for caspase-3) and measure IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Answer : Systematically modify substituents on the pyrrolidine ring and ethanediamide backbone.
- Methodological Recommendations :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance sulfonyl group electrophilicity .
- Pharmacophore Mapping : Use MOE or Schrödinger software to model hydrogen-bonding interactions with catalytic residues .
- Selectivity Screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to assess cross-reactivity .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Answer : Standardize assay conditions and validate target engagement.
- Methodological Recommendations :
- Assay Replication : Use ≥3 biological replicates with controls (e.g., DMSO vehicle) to minimize batch variability .
- SPR Analysis : Quantify binding kinetics (kₐₙ, kₒff) via surface plasmon resonance to confirm direct target interaction .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized ∆∆G values) .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Answer : Combine in silico ADMET prediction with in vitro validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
